molecular formula H18N4O3Pt B8193027 Tetraammineplatinum(II) hydroxide hydrate

Tetraammineplatinum(II) hydroxide hydrate

Cat. No.: B8193027
M. Wt: 317.25 g/mol
InChI Key: QAPRUIOSNHZFHV-UHFFFAOYSA-N
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Description

Tetraammineplatinum(II) hydroxide hydrate is an inorganic platinum catalyst with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of various platinum complexes . This compound is known for its application in catalysis, particularly in the synthesis of platinum-based catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraammineplatinum(II) hydroxide hydrate can be synthesized through the reaction of platinum(II) salts with ammonia in the presence of water. The general reaction involves the dissolution of a platinum(II) salt, such as platinum(II) chloride, in an aqueous ammonia solution, followed by the addition of a hydroxide source to precipitate the this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, washing, and drying to obtain the final product in its hydrated form .

Chemical Reactions Analysis

Types of Reactions

Tetraammineplatinum(II) hydroxide hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving this compound include various platinum complexes, such as platinum(IV) oxides, platinum(II) chlorides, and other substituted platinum compounds .

Scientific Research Applications

Tetraammineplatinum(II) hydroxide hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetraammineplatinum(II) hydroxide hydrate involves its ability to act as a catalyst in various chemical reactions. The compound can facilitate the transfer of electrons and protons, thereby accelerating reaction rates. Its molecular targets include substrates involved in oxidation, reduction, and substitution reactions. The pathways involved often include the formation of intermediate platinum complexes that undergo further transformation to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraammineplatinum(II) hydroxide hydrate is unique due to its specific ligand environment, which provides distinct catalytic properties. Its hydroxide ligands make it particularly suitable for certain oxidation and reduction reactions, distinguishing it from other similar platinum and palladium compounds .

Properties

IUPAC Name

azane;platinum;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRUIOSNHZFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.O.O.O.[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H18N4O3Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraammineplatinum(II) hydroxide hydrate
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Reactant of Route 4
Tetraammineplatinum(II) hydroxide hydrate
Reactant of Route 5
Tetraammineplatinum(II) hydroxide hydrate
Reactant of Route 6
Tetraammineplatinum(II) hydroxide hydrate

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